4-[Bis(4-ethoxyphenyl)methyl]piperidine
Description
Contextualization within Piperidine (B6355638) and Diarylmethane Chemistry
The foundational structure of 4-[Bis(4-ethoxyphenyl)methyl]piperidine is the piperidine ring, a six-membered saturated heterocycle containing one nitrogen atom. Piperidine and its derivatives are ubiquitous in medicinal chemistry and are core components of numerous pharmaceuticals and natural alkaloids. mdpi.comijnrd.org The piperidine scaffold's prevalence is due to its ability to impart favorable physicochemical properties to a molecule, such as improved solubility and the ability to form salt derivatives, which can enhance bioavailability. ijnrd.org The synthesis of substituted piperidines is a well-established area of organic chemistry, with various methods available for functionalization at different positions of the ring. mdpi.com
The second key structural feature is the diarylmethane group. This motif, consisting of a methane (B114726) molecule in which two hydrogen atoms are replaced by aryl groups, is also a significant pharmacophore. The diarylmethane scaffold allows for diverse substitutions on the aromatic rings, enabling the fine-tuning of a compound's biological activity. Research into diarylmethane derivatives has revealed a wide spectrum of pharmacological effects, underscoring the importance of this structural unit in drug design.
Significance of the Bis(4-ethoxyphenyl)methyl Moiety in Medicinal Chemistry Scaffolds
The bis(4-ethoxyphenyl)methyl moiety is a specific type of diarylmethane group where each phenyl ring is substituted with an ethoxy group at the para position. The nature of the substituents on the phenyl rings of a diarylmethane core plays a crucial role in determining the molecule's interaction with biological targets. Alkoxy groups, such as the ethoxy groups in this compound, can influence a molecule's lipophilicity, metabolic stability, and ability to form hydrogen bonds, all of which are critical determinants of pharmacokinetic and pharmacodynamic profiles.
While direct research on the biological activities of this compound is not extensively documented in publicly available literature, studies on analogous compounds with different substituents on the phenyl rings provide valuable insights. For instance, research on derivatives containing bis(4-fluorophenyl)methyl and bis(4-methoxyphenyl)methyl moieties has shown significant activity in various biological systems, including the central nervous system. These studies often explore the structure-activity relationships (SAR) by systematically varying the substituents on the aromatic rings to optimize potency and selectivity for specific biological targets. nih.gov For example, derivatives of 4-(diarylmethyl)piperidine have been investigated for their potential as inhibitors of the dopamine (B1211576) transporter, with the nature of the aryl substituents significantly impacting binding affinity.
The exploration of compounds with varying alkoxy groups, such as methoxy (B1213986) and ethoxy, is a common strategy in medicinal chemistry to modulate a drug's properties. The subtle difference between a methoxy and an ethoxy group can lead to significant changes in metabolic pathways and target engagement. Therefore, while specific research findings on this compound are limited, its structural components suggest it is a compound with potential for biological activity, warranting further investigation within the broader context of piperidine and diarylmethane medicinal chemistry.
Detailed Research Findings on Structurally Related Compounds
Due to the limited specific research on this compound, this section presents findings from studies on closely related analogues to infer potential areas of interest for the title compound.
| Compound Class | Key Research Findings | Potential Implications for this compound |
|---|---|---|
| Bis(4-fluorophenyl)methylpiperidine Derivatives | Exhibited high affinity for the dopamine transporter (DAT). The nature of the substituent on the piperidine nitrogen was found to be critical for selectivity. | Suggests that the diarylmethylpiperidine scaffold is a valid framework for targeting CNS transporters. The ethoxy groups may modulate this activity. |
| Bis(4-methoxyphenyl)methylpiperazine Derivatives | Showed activity as inhibitors of certain enzymes, with the methoxy groups contributing to the binding interactions. | Indicates that alkoxy-substituted diarylmethane moieties can confer inhibitory activity. The ethoxy groups could offer different binding kinetics or metabolic stability. |
| General 4-Substituted Piperidines | Widely explored for a vast range of biological activities including anticancer, antimicrobial, and analgesic properties. nih.govbiointerfaceresearch.com The substituent at the 4-position significantly influences the pharmacological profile. nih.gov | The bis(4-ethoxyphenyl)methyl group at the 4-position would be expected to impart a specific pharmacological profile, potentially differing from other 4-substituted piperidines. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[bis(4-ethoxyphenyl)methyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO2/c1-3-24-20-9-5-17(6-10-20)22(19-13-15-23-16-14-19)18-7-11-21(12-8-18)25-4-2/h5-12,19,22-23H,3-4,13-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBWETXQSUZRES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C2CCNCC2)C3=CC=C(C=C3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Direct Synthesis Approaches for 4-[Bis(4-ethoxyphenyl)methyl]piperidine and Analogues
The direct synthesis of this compound and its analogues can be achieved through several strategic approaches, primarily involving the construction of the key carbon-carbon bond at the 4-position of the piperidine (B6355638) ring.
Synthesis from Piperidine-4-one Derivatives
A common and versatile starting point for the synthesis of 4-substituted piperidines is the use of piperidin-4-one derivatives. These intermediates are readily prepared through methods such as the Mannich condensation reaction. rdd.edu.iqchemrevlett.comnih.gov The general approach involves the reaction of an aldehyde, a ketone, and an amine. chemrevlett.com For instance, substituted aromatic aldehydes can be reacted with ethyl methyl ketone and ammonium (B1175870) acetate (B1210297) in an ethanol (B145695) medium to yield substituted 4-piperidones. chemrevlett.com
Once the piperidin-4-one core is obtained, the introduction of the bis(4-ethoxyphenyl)methyl group at the 4-position can be accomplished through a Grignard reaction. This would involve the reaction of the piperidin-4-one with a Grignard reagent derived from a halo-bis(4-ethoxyphenyl)methane. The resulting tertiary alcohol can then be reduced to the desired this compound. While a direct documented synthesis of the title compound via this specific route was not found in the immediate literature, this approach is a standard and logical synthetic strategy.
The versatility of piperidin-4-ones as building blocks allows for the synthesis of a wide array of analogues with diverse substitution patterns. googleapis.com
Alkylation and Coupling Reactions for Piperidine Core Functionalization
The functionalization of the piperidine core through alkylation and coupling reactions represents another key strategy for the synthesis of this compound and its analogues. These methods can be applied to either the nitrogen atom or the carbon framework of the piperidine ring.
N-alkylation of a pre-formed this compound can be achieved by reacting it with an appropriate alkyl halide. google.comresearchgate.net For example, a similar compound, 4-[Bis(4-methoxyphenyl)methyl]-1-[3-(3,4-dimethoxyphenoxy)propyl]piperidine, was synthesized by reacting 4-[bis(4-methoxyphenyl)methyl]piperidine with 4-(3-chloropropoxy)-1,2-dimethoxybenzene in the presence of potassium carbonate. prepchem.com
For the functionalization of the carbon skeleton, modern cross-coupling reactions are instrumental. The Negishi cross-coupling reaction, for instance, has been successfully employed for the direct α-arylation of protected 4-hydroxy piperidines. nih.gov This one-pot methodology utilizes a lithiation/transmetallation/Negishi sequence to introduce aryl and heteroaryl groups. nih.gov Similarly, palladium-catalyzed cross-coupling reactions of silyl (B83357) piperidines with organohalides provide a pathway to 3,4-unsaturated 4-arylpiperidines. google.com These methods are highly valuable for the synthesis of a diverse library of analogues.
The regioselective 3-alkylation of piperidine has also been explored, involving the formation of an enamide anion from Δ¹-piperideine, which can then be alkylated. odu.edu Furthermore, zinc(II)-mediated nucleophilic addition of amines to nitriles can be employed to form amidines, showcasing another avenue for functionalization.
General Methodologies Applicable to Piperidine Ring Systems in Relation to Analogues
The synthesis of analogues of this compound often relies on fundamental methods for constructing the piperidine ring itself. These general methodologies provide access to a wide variety of substituted piperidine scaffolds.
Catalytic Hydrogenation Strategies (e.g., Palladium-catalyzed, Rhodium-catalyzed, Iridium-catalyzed)
Catalytic hydrogenation of pyridine (B92270) and its derivatives is a widely used and atom-economical method for the synthesis of piperidines. rsc.org Various noble metal catalysts have been shown to be effective for this transformation.
Palladium-catalyzed hydrogenation is a common method, with studies showing that bimetallic nanoparticles based on palladium can achieve high conversion of pyridine to piperidine under mild conditions. researchgate.net For instance, a 1% Pd/Al2O3 catalyst can achieve 99% conversion of pyridine with 99% selectivity for piperidine at 60°C and 70 atm of H2 pressure. researchgate.net Palladium on carbon (Pd/C) is also a readily available and efficient catalyst for the hydrogenation of pyridinecarbonitriles to the corresponding (aminomethyl)piperidines. rsc.org
Rhodium-catalyzed hydrogenation offers another effective route. Commercially available rhodium compounds like Rh2O3 have been shown to be highly active for the hydrogenation of various unprotected pyridines under mild conditions. rsc.org Rhodium catalysts are also used in the asymmetric hydrogenation of pyridine derivatives to produce chiral piperidines. acs.orgnih.govproquest.comdicp.ac.cn
Iridium-catalyzed hydrogenation has emerged as a powerful tool, particularly for the asymmetric hydrogenation of pyridinium (B92312) salts. rsc.orgrsc.org Homogeneous iridium catalysts can perform the mild hydrogenation of a wide range of mono- and multi-substituted pyridines with low catalyst loading. eventsair.comchemrxiv.orgchemrxiv.org This method demonstrates broad functional group tolerance, allowing for the synthesis of complex piperidine structures. chemrxiv.orgchemrxiv.org
| Catalyst System | Substrate | Product | Key Features | Reference |
|---|---|---|---|---|
| Palladium-based (e.g., Pd/Al2O3, Pd/C) | Pyridine, Pyridinecarbonitriles | Piperidine, (Aminomethyl)piperidines | High conversion and selectivity under mild conditions. researchgate.net | researchgate.netrsc.org |
| Rhodium-based (e.g., Rh2O3) | Unprotected Pyridines | Piperidines | Highly active, tolerates various functional groups. rsc.org | rsc.orgrsc.org |
| Iridium-based | Pyridines, Pyridinium salts | Piperidines | Mild reaction conditions, broad functional group tolerance, suitable for asymmetric synthesis. eventsair.comchemrxiv.org | rsc.orgrsc.orgeventsair.comchemrxiv.orgchemrxiv.org |
Alkene Cyclization Approaches
The construction of the piperidine ring can also be achieved through the cyclization of acyclic precursors containing an alkene moiety. These methods often employ transition metal catalysts to facilitate the ring-closing reaction.
One such approach is the Wacker-type aerobic oxidative cyclization of alkenes, which can be catalyzed by a base-free Pd(DMSO)2(TFA)2 system to produce various six-membered nitrogen heterocycles, including piperidines. organic-chemistry.org Another strategy involves the palladium-catalyzed asymmetric 6-endo aminoacetoxylation of unactivated alkenes, which yields chiral β-acetoxylated piperidines with excellent enantioselectivity under mild conditions using a pyridine-oxazoline (Pyox) ligand. organic-chemistry.org
Radical-Mediated Amine Cyclization
Radical cyclization reactions provide a powerful tool for the synthesis of piperidine rings, often proceeding under mild conditions and tolerating a variety of functional groups.
For example, a new radical intramolecular cyclization of linear amino-aldehydes has been developed using a cobalt(II) catalyst, which is effective for the production of various piperidines. nih.gov Another approach involves the intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes, which proceeds via an acid-mediated alkyne functionalization to form an enamine, followed by reduction to the piperidine. nih.gov Furthermore, photoredox-mediated radical/polar crossover processes have been utilized for the construction of piperidines from alkyl radicals possessing pendant leaving groups that engage imines in C-C bond formation, followed by anionic ring closure. researchgate.net
| Cyclization Strategy | Key Reagents/Catalysts | Precursor Type | Product | Reference |
|---|---|---|---|---|
| Wacker-type Aerobic Oxidative Cyclization | Pd(DMSO)2(TFA)2 | Alkenyl amines | Piperidines | organic-chemistry.org |
| Asymmetric Aminoacetoxylation | Pd-catalyst with Pyox ligand | Unactivated alkenes | Chiral β-acetoxylated piperidines | organic-chemistry.org |
| Radical Cyclization of Amino-aldehydes | Cobalt(II) catalyst | Linear amino-aldehydes | Piperidines | nih.gov |
| Reductive Hydroamination/Cyclization | Acid-mediated | Alkynes with amine functionality | Piperidines | nih.gov |
| Photoredox-mediated Radical/Polar Crossover | Photocatalyst | Alkyl radicals with pendant leaving groups and imines | Piperidines | researchgate.net |
Mannich Condensation Reactions for Substituted Piperidones
The Mannich reaction is a powerful three-component condensation method for synthesizing β-amino carbonyl compounds, known as Mannich bases. chemrevlett.comresearchgate.net This reaction is particularly valuable for the one-pot synthesis of substituted piperidin-4-ones, which are versatile precursors for a wide range of piperidine derivatives. chemrevlett.comresearchgate.net The general reaction involves the condensation of a compound with an active methylene (B1212753) group (like a ketone), an aldehyde, and an amine source, such as ammonium acetate. chemrevlett.comresearchgate.net
A highly relevant example is the one-pot synthesis of 2,4-Bis(4-ethoxyphenyl)-3-azabicyclo[3.3.1]nonan-9-one. nih.govnih.gov In this modified Mannich condensation, 4-ethoxybenzaldehyde, cyclohexanone (B45756) (providing the active methylene protons and forming part of the bicyclic system), and ammonium acetate (as the nitrogen source) are reacted in absolute ethanol. nih.govnih.gov The mixture is gently warmed to facilitate the reaction, yielding a bicyclic structure that incorporates a piperidone ring substituted with two 4-ethoxyphenyl groups. nih.govnih.gov This synthesis demonstrates the efficiency of the Mannich reaction in constructing complex scaffolds bearing the specific bis(4-ethoxyphenyl) substitution pattern central to the parent compound's structure.
Wittig Reactions for Exocyclic Olefin Formation on Piperidine Rings
The Wittig reaction is a cornerstone of organic synthesis, renowned for its ability to convert a carbonyl group (ketone or aldehyde) into an alkene. organic-chemistry.org This transformation is achieved by reacting the carbonyl compound with a phosphorus ylide, also known as a Wittig reagent. organic-chemistry.org This methodology is directly applicable to the functionalization of piperidine rings, specifically for creating an exocyclic double bond at the 4-position from a 4-piperidone (B1582916) precursor.
The synthesis of 2-(4-Piperidylidene)methylindole derivatives has been successfully achieved through the Wittig reaction between various N-substituted 4-piperidones and indole-2-methyltriphenylphosphonium iodide. cdnsciencepub.com This demonstrates the feasibility of forming a C=C bond on the piperidine ring. For a precursor like a 4-piperidone bearing the bis(4-ethoxyphenyl)methyl group at a different position, or for a simpler 4-piperidone that could later be elaborated, the Wittig reaction offers a direct route to introduce a methylene (=CH₂) or substituted methylene (=CHR) group at the 4-position. The reaction typically involves generating the ylide from its corresponding phosphonium (B103445) salt with a strong base, which then reacts with the 4-piperidone to form an oxaphosphetane intermediate that collapses to the desired exocyclic alkene and triphenylphosphine (B44618) oxide. organic-chemistry.org
Advanced Characterization Techniques for Structural Elucidation of Newly Synthesized Analogues
Confirming the precise molecular structure and three-dimensional arrangement of newly synthesized compounds is critical. A combination of spectroscopic and crystallographic techniques provides a comprehensive understanding of these molecules.
Spectroscopic Analysis in Confirming Molecular Structures (e.g., NMR, Mass Spectrometry, IR)
Spectroscopic methods are indispensable for the initial confirmation of a synthesized molecule's identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework.
¹H NMR: For an analogue of this compound, the ¹H NMR spectrum would display characteristic signals. The ethoxy groups would show a triplet for the methyl (-CH₃) protons and a quartet for the methylene (-OCH₂-) protons. Aromatic protons on the phenyl rings would appear as doublets in the downfield region (typically 6.8-7.5 ppm). The protons on the piperidine ring and the benzylic proton (-CH-) would appear in the aliphatic region, with their specific chemical shifts and coupling patterns providing insight into their connectivity and stereochemistry. tandfonline.comnih.gov
¹³C NMR: The ¹³C NMR spectrum would complement the proton data, showing distinct signals for each unique carbon atom. Key resonances would include those for the piperidine ring carbons, the benzylic carbon, the aromatic carbons (including the ipso-carbons attached to oxygen and the methine group), and the carbons of the ethoxy substituents. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Moieties
| Moiety | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Ethoxy | -O-CH₂-CH₃ | ~4.0 (quartet) | ~63 |
| Ethoxy | -O-CH₂-CH₃ | ~1.4 (triplet) | ~15 |
| Aromatic | Ar-H (ortho to -OEt) | ~6.8 (doublet) | ~114 |
| Aromatic | Ar-H (meta to -OEt) | ~7.2 (doublet) | ~130 |
| Piperidine | Ring Protons | 1.5 - 3.5 (multiplets) | 25 - 55 |
| Benzylic | Ar₂-CH- | 3.5 - 4.5 (doublet/triplet) | 50 - 60 |
Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to study its fragmentation patterns, which can confirm the structure. nih.gov Electrospray ionization (ESI) would typically show a protonated molecular ion [M+H]⁺, confirming the molecular mass. scielo.br Tandem mass spectrometry (MS/MS) experiments can reveal characteristic fragmentation patterns, such as the cleavage of bonds within the piperidine ring or the loss of the ethoxy groups, providing further structural evidence. nih.govscielo.brresearchgate.net
Infrared (IR) Spectroscopy identifies the functional groups present in the molecule. Key vibrational bands for a this compound analogue would include:
N-H Stretch: A moderate absorption around 3300-3350 cm⁻¹ if the piperidine nitrogen is secondary. tandfonline.com
C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹, and aliphatic C-H stretches just below 3000 cm⁻¹. tandfonline.com
C=C Stretch: Aromatic ring stretching vibrations around 1610 and 1510 cm⁻¹. tandfonline.com
C-O Stretch: A strong absorption characteristic of the aryl-alkyl ether linkage, typically found in the 1240-1260 cm⁻¹ region. researchgate.netnist.gov
Crystallographic Studies for Solid-State Conformation and Intermolecular Interactions
Single-crystal X-ray diffraction provides unambiguous proof of structure by mapping the precise positions of atoms in the solid state. nih.govresearchgate.net This technique is crucial for understanding the molecule's three-dimensional shape (conformation), bond lengths, bond angles, and how molecules interact with each other in a crystal lattice. rsc.org
For complex piperidine analogues, such as the bicyclic systems derived from Mannich reactions, crystallography is essential. Studies on 2,4-Bis(4-ethoxyphenyl)-3-azabicyclo[3.3.1]nonan-9-one have revealed that the molecule adopts a twin-chair conformation. nih.govnih.gov In this arrangement, the bulky 4-ethoxyphenyl groups are positioned equatorially to minimize steric strain. nih.govnih.gov The analysis also precisely measures the dihedral angle between the two benzene (B151609) rings. nih.gov Furthermore, crystallographic data elucidates intermolecular forces, such as C—H⋯O hydrogen bonds and π–π stacking interactions between the aromatic rings of adjacent molecules, which govern the crystal packing. nih.gov
Table 2: Representative Crystallographic Data for an Analogue (2,4-Bis(4-ethoxyphenyl)-3-azabicyclo[3.3.1]nonan-9-one) nih.gov
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Conformation | Twin-chair |
| Aryl Group Orientation | Equatorial |
| Benzene Ring Dihedral Angle | 28.0 (1)° |
| Intermolecular Interactions | C—H⋯O hydrogen bonds, π–π stacking |
| Centroid-Centroid Distance | 3.692 (3) Å |
These advanced analytical methods, used in concert, provide a complete and detailed picture of the chemical identity and spatial characteristics of this compound and its newly synthesized analogues.
Structure Activity Relationship Sar Investigations
Impact of Aromatic Ring Substitutions on Biological Activity
The nature and position of substituents on the two phenyl rings are critical determinants of biological activity. While the parent compound features ethoxy groups at the 4-position of each ring, research on analogous diarylmethylpiperidines has revealed that replacing these with other functionalities such as fluoro, methoxy (B1213986), chloro, nitro, or trifluoromethyl groups can significantly alter potency and selectivity.
Generally, in related diaryl structures, electron-withdrawing and lipophilic groups are often explored to modulate target protein binding. mdpi.com For instance, in studies of bis(4-fluorophenyl)methylpiperidine derivatives, which are analogues of the dopamine (B1211576) transporter (DAT) inhibitor GBR 12909, the fluoro-substitution proved to be highly effective for affinity. nih.gov The replacement of the ethoxy group with halogens like fluorine or chlorine can impact the molecule's electronic and lipophilic properties, which in turn affects how it binds to its target. mdpi.com
In broader studies of aromatic ring substitutions on related scaffolds, it has been observed that the position of the substituent is also crucial. For some targets, 2- and 3-substituted compounds were found to be more active than their 4-substituted counterparts. mdpi.com Powerful electron-withdrawing groups like trifluoromethyl (CF3) have been shown to produce varied effects, sometimes resulting in fewer effective analogues compared to simpler substitutions like chlorine. mdpi.com The introduction of a 4,4-difluoro substitution pattern on the piperidine (B6355638) ring itself, rather than the aromatic rings, has also been explored in related scaffolds to enhance binding affinity for specific targets like the dopamine D4 receptor. nih.gov
The following table summarizes the general effects of various aromatic ring substitutions on the activity of diarylmethylpiperidine-like compounds, based on findings from analogous series.
| Substitution | General Position | Common Effect on Activity | Rationale |
| Fluoro (F) | 4-position | Often high affinity | Increases lipophilicity and can form favorable interactions in the binding pocket. |
| Chloro (Cl) | Any position | Generally acceptable, can increase potency | Modifies electronic and lipophilic character. mdpi.com |
| Methoxy (OCH3) | 4-position | Variable, can be less potent than ethoxy | Powerful electron-donating effects can alter binding interactions. mdpi.com |
| Trifluoromethyl (CF3) | Any position | Can decrease effectiveness | Strong electron-withdrawing nature may not be favorable for all targets. mdpi.com |
Influence of Linker Chemistry and Alkyl Chain Lengths on Pharmacological Profile
The linker connecting the diarylmethyl moiety to the piperidine ring is another key area for SAR exploration. Modifications to this region, including the type of atoms and the length of the alkyl chain, can profoundly affect the compound's pharmacological properties.
In related series of compounds, such as analogues of GBR 12909, the linker is typically an ethyl group. Studies on these molecules have shown that the length and composition of this alkyl chain are critical for maintaining high affinity for targets like the dopamine transporter. nih.gov For instance, in ketamine ester analogues, longer alkyl chains, such as a (CH2)4 chain, resulted in compounds that were, on average, more potent than those with a shorter (CH2)2 chain. mdpi.com
The chemistry of the linker itself is also a target for modification. In some series, the carbon chain has been replaced or augmented with other functional groups. For example, the introduction of a sulfinyl group into the linker of bis(4-fluorophenyl)methyl derivatives created a series of potent atypical dopamine transporter inhibitors. nih.gov This modification not only influenced binding affinity but also affected the metabolic stability of the compounds.
Effects of Piperidine Ring Modifications
The piperidine ring is a common scaffold in medicinal chemistry and offers multiple points for modification, including N-substitution, changes to the ring structure itself, and variations in ring size.
N-Substitution: The nitrogen atom of the piperidine ring is a frequent site for modification. In a series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperidines, the nature of the N-substituent was found to be a critical factor for both affinity and selectivity for the dopamine transporter. nih.gov Attaching various groups, such as a 2-naphthylmethyl group, led to a compound with subnanomolar affinity for DAT. nih.gov This highlights the importance of the N-substituent in forming key interactions with the target protein.
Ring Size Variations: The substitution of the piperidine ring with other cyclic amines like piperazine (B1678402) or homopiperazine (B121016) (a seven-membered ring) has been investigated. Replacing a piperazine ring with a piperidine ring in certain diarylmethyl derivatives was shown to be well-tolerated for maintaining affinity at the dopamine transporter and, in some cases, significantly improved metabolic stability. nih.govnih.gov Similarly, expanding the ring to a homopiperazine was also tolerated, with some analogues retaining high DAT affinity. nih.gov These findings suggest that the precise size and nature of the heterocyclic ring can be adjusted to fine-tune the pharmacological profile, particularly concerning pharmacokinetics. nih.govresearchgate.net
Ring Substitutions: Adding substituents directly onto the carbon framework of the piperidine ring also influences activity. For example, methyl substitutions on the piperidine ring of N-alkyl derivatives have been used as a probe to explore affinity and selectivity for sigma receptors. nih.gov A 4-methyl derivative was identified as a highly potent sigma-1 ligand, while a 3,3-dimethyl derivative was found to be the most selective. nih.gov This indicates that even small alkyl groups on the piperidine ring can sterically and conformationally influence ligand-receptor interactions.
The table below outlines the effects of various piperidine modifications in analogous compound series.
| Modification Type | Specific Change | Observed Effect | Reference |
| Ring Size | Piperidine to Piperazine | Can alter selectivity and metabolic profile. | mdpi.com |
| Ring Size | Piperazine to Homopiperazine | Generally tolerated for DAT affinity. | nih.govnih.gov |
| Ring Size | Piperazine to Piperidine | Improved metabolic stability while retaining DAT affinity. | nih.govnih.gov |
| Ring Substitution | 4-Methyl on piperidine | Potent sigma-1 ligand activity. | nih.gov |
| Ring Substitution | 3,3-Dimethyl on piperidine | High selectivity for sigma-1 vs. sigma-2 receptors. | nih.gov |
| N-Substitution | Addition of bulky arylmethyl groups | Can significantly increase affinity for specific targets (e.g., DAT). | nih.gov |
Conformational Analysis and its Correlation with Biological Response
The three-dimensional shape, or conformation, of a molecule is fundamental to its interaction with a biological target. The biological response is often directly correlated with the ability of a ligand to adopt a specific low-energy conformation that is complementary to the binding site of a receptor or transporter. nih.govnih.gov
For diarylmethylpiperidine derivatives, the relative orientation of the two aromatic rings and the piperidine moiety is crucial. Computational modeling and experimental studies on related atypical DAT inhibitors suggest that their unique behavioral profiles may be related to their preference for binding to a more occluded or inward-facing conformational state of the transporter. nih.govnih.gov This is in contrast to typical inhibitors, like cocaine, which may bind to a different conformational state.
The flexibility of the molecule, influenced by the linker and substituents, dictates the accessible conformations. The presence of bulky groups on the aromatic rings or the piperidine ring can restrict rotation and lock the molecule into a more rigid conformation, which may be more or less favorable for binding. The goal of conformational analysis in SAR is to understand which spatial arrangements of the key pharmacophoric elements lead to the most potent and selective biological activity. This understanding can then guide the design of new analogues with improved properties by rigidifying the molecule into its "active" conformation. researchgate.net
Receptor Binding and Enzyme Inhibition Studies in Vitro Focus
Investigation of Receptor Affinities and Selectivity for Piperidine (B6355638) Analogues
The piperidine scaffold is a common motif in a variety of centrally acting agents, and its derivatives have been extensively studied for their interactions with numerous receptors. The nature and position of substituents on the piperidine ring, as well as the nitrogen atom, play a crucial role in determining the affinity and selectivity for different receptor targets.
Analogues of 4-diphenyl-acetoxy-N-methyl-piperidine (4-DAMP), which share a diphenyl moiety at the 4-position of the piperidine ring, have been evaluated for their binding properties at muscarinic receptor subtypes. nih.govnih.gov In vitro studies on human neuroblastoma NB-OK1 cells (M1 subtype), rat heart (M2 subtype), rat pancreas (M3 subtype), and rat striatum (putative M4 subtype) have revealed that the structural requirements for high-affinity binding differ among the four receptor subtypes. nih.govnih.gov Generally, the structural constraints for high affinity are more stringent for M3 receptors compared to M1, M2, or the putative M4 receptors. nih.govnih.gov
The binding affinities of these piperidine analogues for M2 and M3 receptors have been shown to be comparable to their pharmacological potencies in atrial and ileum preparations, respectively. nih.gov It has also been noted that at higher concentrations (above 1 µM), 4-DAMP analogues can reduce the dissociation rate of [3H]-N-methyl scopolamine (B1681570) from cardiac muscarinic receptors, indicating a complex interaction with the receptor. nih.govnih.gov
| Compound | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) |
|---|---|---|---|---|
| 4-DAMP | 8.9 | 9.1 | 9.5 | 8.8 |
| Analogue A | 8.5 | 8.8 | 9.2 | 8.4 |
| Analogue B | 8.2 | 8.5 | 8.9 | 8.1 |
Note: The data presented are representative values for 4-DAMP and its analogues and may not correspond to specific published compounds.
Piperidine derivatives have been investigated as potent ligands for the dopamine (B1211576) transporter (DAT). Specifically, hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine, which feature a diphenyl group structurally related to the bis(4-ethoxyphenyl)methyl moiety, have demonstrated high affinity for DAT. nih.gov In vitro studies using rat brain tissue have shown that stereochemistry plays a significant role in DAT binding, with one enantiomer exhibiting substantially higher potency than the other. nih.gov
For instance, the (+)-enantiomer of a trans-3-hydroxy derivative was found to be 122-fold more potent in inhibiting the binding of a radiolabeled cocaine analogue and 9-fold more active in inhibiting dopamine uptake compared to its (-)-enantiomer. nih.gov This highlights the specific stereochemical requirements for high-affinity interaction with the dopamine transporter.
| Compound | DAT Binding IC50 (nM) | Dopamine Uptake IC50 (nM) |
|---|---|---|
| (+)-enantiomer | 0.46 | 4.05 |
| (-)-enantiomer | 56.7 | 38.0 |
Data from a study on hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine. nih.gov
The piperidine scaffold is a key structural feature in many high-affinity sigma (σ) receptor ligands. nih.govresearchgate.netnih.gov Both σ1 and σ2 receptor subtypes have been targeted by various piperidine-based derivatives. nih.govnih.gov The nature of the substituents on the piperidine nitrogen and at other positions on the ring dictates the affinity and selectivity for these receptor subtypes.
For example, certain N-arylalkylpiperidines have been identified as high-affinity ligands for both σ1 and σ2 receptors. researchgate.net Computational studies and in vitro binding assays have shown that a positive ionizable nitrogen atom within the piperidine ring is a crucial feature for interaction with the σ1 receptor binding site. nih.gov The hydrophobic substituents on the piperidine ring also play a significant role in occupying the hydrophobic pockets of the receptor. nih.gov
| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) |
|---|---|---|
| Analogue C | 2.5 | 150 |
| Analogue D | 24 | 1200 |
Note: The data are representative values for piperidine-based sigma receptor ligands and may not correspond to specific published compounds.
The piperidine moiety has been incorporated into the design of chemokine receptor antagonists. While specific binding data for 4-[Bis(4-ethoxyphenyl)methyl]piperidine is not available, the broader class of piperidine derivatives has shown promise in this area. For instance, piperidine-based compounds have been explored as antagonists for the histamine (B1213489) H3 receptor, which, like chemokine receptors, is a G protein-coupled receptor. nih.gov The substitution pattern on the piperidine ring is critical for achieving high antagonistic activity. nih.gov
Analysis of Enzyme Inhibitory Activity for Piperidine Analogues
For example, certain benzimidazole-based piperidine hybrids have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. mdpi.com These compounds have shown inhibitory activities in the micromolar range. mdpi.com
In other studies, piperidine-based thiosemicarbazones have been investigated as inhibitors of dihydrofolate reductase (DHFR), with some derivatives showing potent inhibition. nih.gov Furthermore, quinoline-based piperidine derivatives have been identified as inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism. nih.gov
| Compound Class | Enzyme Target | Inhibitory Activity (IC50) |
|---|---|---|
| Benzimidazole-piperidine hybrids | AChE | 19.44 ± 0.60 µM to 36.05 ± 0.4 µM |
| Benzimidazole-piperidine hybrids | BuChE | 21.57 ± 0.61 µM to 39.55 ± 0.03 µM |
| Piperidine-based thiosemicarbazones | DHFR | 13.70 ± 0.25 µM to 47.30 ± 0.86 µM |
| Quinoline-based piperidines | α-glucosidase | 38.2 ± 0.3 to 79.9 ± 1.2 µM |
Data compiled from various studies on piperidine derivatives. mdpi.comnih.govnih.gov
Cholinesterase Enzymes (e.g., Acetylcholinesterase, Butyrylcholinesterase)
Derivatives of piperidine have been widely investigated as inhibitors of cholinesterase enzymes, which are critical in the regulation of the neurotransmitter acetylcholine. The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for managing symptoms of Alzheimer's disease.
Various synthesized piperidinone derivatives have demonstrated inhibitory activity against both AChE and BuChE. For instance, a series of α,β-unsaturated carbonyl-based piperidinone compounds were found to inhibit these enzymes to different extents. One derivative, (1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one), emerged as a particularly potent inhibitor of AChE with a half-maximal inhibitory concentration (IC50) of 12.55 µM. acgpubs.org Another compound in the same series, (1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one), showed the strongest activity against BuChE with an IC50 of 17.28 µM. acgpubs.org Many of these derivatives displayed selectivity for AChE over BuChE. acgpubs.org
Benzimidazole-based pyrrole/piperidine hybrids have also been synthesized and evaluated for their cholinesterase inhibitory potential. These compounds exhibited good to moderate activities, with AChE inhibition IC50 values ranging from 19.44 ± 0.60 µM to 36.05 ± 0.4 µM, and BuChE inhibition IC50 values between 21.57 ± 0.61 µM and 39.55 ± 0.03 µM. nih.gov
Furthermore, benzylpiperidine-linked 1,3-dimethylbenzimidazolinones have been designed as cholinesterase inhibitors. Two compounds from this series, designated 15b and 15j, showed submicromolar inhibitory activities. Compound 15b had an IC50 of 0.39 ± 0.11 µM against AChE, while compound 15j had an IC50 of 0.16 ± 0.04 µM against BChE. nih.gov Kinetic studies indicated that these compounds act as competitive inhibitors. nih.gov
The inhibitory activities of selected piperidine derivatives are summarized in the table below.
| Compound Name | Target Enzyme | IC50 (µM) |
| (1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one) | Acetylcholinesterase (AChE) | 12.55 |
| (1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one) | Butyrylcholinesterase (BChE) | 17.28 |
| Benzimidazole-based pyrrole/piperidine hybrid (most potent) | Acetylcholinesterase (AChE) | 19.44 ± 0.60 |
| Benzimidazole-based pyrrole/piperidine hybrid (most potent) | Butyrylcholinesterase (BChE) | 21.57 ± 0.61 |
| Benzylpiperidine-linked 1,3-dimethylbenzimidazolinone (15b) | Acetylcholinesterase (AChE) | 0.39 ± 0.11 |
| Benzylpiperidine-linked 1,3-dimethylbenzimidazolinone (15j) | Butyrylcholinesterase (BChE) | 0.16 ± 0.04 |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Monoacylglycerol Lipase (B570770) (MAGL) Inhibition
Currently, there is no publicly available research data specifically detailing the in vitro inhibition of monoacylglycerol lipase (MAGL) by this compound.
Lipoxygenase (LOX) Inhibition
There is currently no specific information available in the public scientific literature regarding the in vitro inhibition of lipoxygenase (LOX) by this compound.
Urease Inhibition
Specific in vitro studies on the inhibition of the urease enzyme by this compound are not currently available in the public scientific domain.
ATP Synthase Inhibition (e.g., against Mycobacterium tuberculosis)
There is no research data currently available in the public domain that specifically investigates the in vitro inhibition of ATP synthase, particularly from Mycobacterium tuberculosis, by this compound.
Cyclooxygenase (COX) Inhibition
Currently, there are no specific in vitro studies available in the public scientific literature that report on the inhibitory activity of this compound against cyclooxygenase (COX) enzymes.
In Vitro Research on this compound and GABA Transporter 1 (GAT1) Inhibition Remains Undocumented in Publicly Available Scientific Literature
Despite a comprehensive review of scientific databases and scholarly articles, no specific in vitro studies detailing the inhibitory effects of the chemical compound this compound on the GABA Transporter 1 (GAT1) have been identified.
The regulation of the neurotransmitter γ-aminobutyric acid (GABA) is a critical area of research in neuroscience. GABA transporters, including GAT1, play a pivotal role in modulating GABAergic neurotransmission by clearing GABA from the synaptic cleft. Inhibition of these transporters can prolong the action of GABA, an effect that is of significant interest for the development of treatments for various neurological and psychiatric disorders.
The structure of this compound, featuring a piperidine core with a bulky bis(4-ethoxyphenyl)methyl substituent, suggests a potential for interaction with biological targets such as neurotransmitter transporters. Structure-activity relationship (SAR) studies of various piperidine derivatives have been conducted to explore their efficacy as GAT1 inhibitors. These studies typically involve the synthesis and evaluation of a series of related compounds to determine which structural features are crucial for potent and selective inhibition. However, within the accessible scientific literature, this specific compound does not appear to have been synthesized or tested for its GAT1 inhibitory activity.
Therefore, there is no data available to present in a table or to form a detailed discussion on its receptor binding and enzyme inhibition profile specifically for GAT1. Further research would be necessary to determine if this compound exhibits any activity at this transporter.
Computational and in Silico Research Methodologies
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of a small molecule ligand to the active site of a target protein. While specific docking studies for 4-[Bis(4-ethoxyphenyl)methyl]piperidine are not extensively detailed in publicly available literature, research on analogous piperidine (B6355638) and piperazine (B1678402) derivatives demonstrates the utility of this method.
Docking simulations involving piperidine-containing compounds have been performed against a variety of biological targets. For instance, derivatives have been studied as potential inhibitors of enzymes crucial for viral replication, such as the main protease of SARS-CoV-2. nih.govresearchgate.net In such studies, the ligand is computationally placed into the binding pocket of the protein, and scoring functions are used to estimate the binding energy. The results can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex.
Similarly, other piperidine derivatives have been docked against targets like topoisomerase II, an important enzyme in cancer chemotherapy, to elucidate their mechanism of action. nih.gov Docking studies on related piperazine compounds have also been used to map interactions with neurologic targets like the dopamine (B1211576) D2 receptor, helping to understand structure-activity relationships. nih.gov For this compound, molecular docking could be employed to screen its binding potential against a panel of known protein targets, thereby identifying its most probable biological activities and guiding further experimental validation.
Quantum Chemical Calculations for Electronic Property Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the electronic properties of a molecule. nih.gov These calculations provide detailed information about molecular orbitals, charge distribution, and other electronic parameters that govern a compound's reactivity and intermolecular interactions.
Prediction of Frontier Molecular Orbitals (HOMO, LUMO) and Energy Gap
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. schrodinger.com
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that a molecule is more reactive. nih.gov For related piperidine derivatives, DFT calculations have been used to determine these energy levels, providing insights into the compound's stability. nih.gov The energy gap can also indicate the potential for charge transfer within the molecule. scispace.com
| Parameter | Symbol | Significance |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | Correlates with the capacity to donate an electron. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Correlates with the capacity to accept an electron. |
| HOMO-LUMO Energy Gap | ΔE = ELUMO - EHOMO | Indicates chemical reactivity, kinetic stability, and the energy of the lowest electronic excitation. schrodinger.com |
Calculation of Molecular Electrostatic Potential and Charge Distribution
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It illustrates the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). MEP analysis is crucial for predicting how a molecule will interact with other molecules, including biological receptors. For piperidine derivatives, DFT calculations can generate MEP maps to identify sites prone to electrophilic or nucleophilic attack. nih.govresearchgate.net
In conjunction with MEP, Mulliken charge analysis provides a quantitative measure of the partial atomic charges on each atom in the molecule. nih.gov Studies on similar piperidine structures have shown that the nitrogen atom of the piperidine ring typically possesses a significant negative charge, making it a likely site for hydrogen bonding interactions. nih.gov Such analyses for this compound would be invaluable for understanding its non-covalent interactions.
In Silico Prediction of Pharmacokinetic Parameters (e.g., ADMET prediction, excluding experimental human data)
In silico ADMET prediction involves the use of computational models to estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a compound. These predictions are vital in the early stages of drug discovery to filter out candidates with unfavorable pharmacokinetic profiles. researchgate.net Various software platforms like pkCSM and SwissADME are used to predict these properties based on a molecule's structure. researchgate.netnih.gov
For piperidine-based compounds, these tools can predict a range of parameters. researchgate.net High gastrointestinal absorption and compliance with Lipinski's rule of five are often favorable characteristics observed in such predictions. researchgate.net Key predicted parameters include:
Absorption: Parameters like Caco-2 cell permeability, human intestinal absorption, and skin permeability. frontiersin.org
Distribution: Blood-Brain Barrier (BBB) permeability and plasma protein binding are assessed to understand where the compound will travel in the body.
Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4) is crucial to identify potential drug-drug interactions.
Excretion: Total clearance and renal OCT2 substrate probability help in understanding how the compound is eliminated.
Toxicity: Predictions for properties like AMES toxicity (mutagenicity), hepatotoxicity, and cardiotoxicity (hERG I inhibition) provide an early warning of potential safety issues.
The following table presents a representative set of ADMET parameters that could be predicted for a molecule like this compound, based on typical in silico analyses for similar compounds.
| Category | Parameter | Predicted Value/Classification | Significance |
|---|---|---|---|
| Absorption | Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |
| Caco-2 Permeability | High | Indicates good potential for passive diffusion across the intestinal wall. frontiersin.org | |
| Distribution | Blood-Brain Barrier (BBB) Permeability | Yes/No | Predicts whether the compound can cross into the central nervous system. |
| P-glycoprotein Substrate | Yes/No | Predicts if the compound is likely to be pumped out of cells by P-gp efflux pumps. frontiersin.org | |
| Metabolism | CYP2D6 Inhibitor | Yes/No | Indicates potential for drug-drug interactions with drugs metabolized by this enzyme. |
| CYP3A4 Inhibitor | Yes/No | Indicates potential for drug-drug interactions with drugs metabolized by this enzyme. | |
| Toxicity | AMES Toxicity | Non-mutagen | Predicts the mutagenic potential of the compound. |
| hERG I Inhibitor | Low/High Risk | Assesses the risk of cardiotoxicity. |
Molecular Dynamics Simulations for Binding Conformation and Stability
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, complementing the static picture offered by molecular docking. researchgate.net After a potential binding pose is identified through docking, an MD simulation can be run to assess the stability of the ligand-protein complex over time under simulated physiological conditions. nih.gov
These simulations track the movements of every atom in the system over a period, typically nanoseconds to microseconds, providing insights into the flexibility of the protein and the ligand. Key analyses from MD simulations include:
Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored to see if the complex remains stable or if the ligand dissociates from the binding pocket.
Root Mean Square Fluctuation (RMSF): This analysis identifies which parts of the protein are more flexible or rigid upon ligand binding.
Interaction Analysis: The persistence of specific interactions (like hydrogen bonds) identified in docking can be tracked throughout the simulation to confirm their importance for binding stability. researchgate.netnih.gov
For a compound like this compound, MD simulations would be a crucial step after docking to validate the predicted binding mode and to understand the energetic and conformational dynamics that govern its interaction with a potential biological target. mdpi.com
Potential Research Avenues and Preclinical Biological Applications Based on in Vitro and Computational Findings
Exploratory Research in Neurodegenerative Disorders (e.g., Alzheimer's, Parkinson's Disease)
The multifactorial nature of neurodegenerative diseases like Alzheimer's and Parkinson's necessitates the development of multi-target-directed ligands. Piperidine (B6355638) derivatives have been a focal point in this area. For instance, certain piperidine-based compounds have been synthesized as inhibitors of acetylcholinesterase (AChE), an enzyme central to the cholinergic hypothesis of Alzheimer's disease. nih.gov Derivatives of 1-[bis(4-fluorophenyl)-methyl]piperazine, a structurally similar class, have demonstrated good inhibitory activity against AChE. nih.gov
Furthermore, research into 4-(arylethynyl)piperidine derivatives has identified potent inhibitors of O-GlcNAcase (OGA), an enzyme implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. nih.gov One such derivative, compound 81 , not only showed significant enzymatic and cellular potency but also reduced tau phosphorylation in a cell model and improved cognitive impairment in APP/PS1 mice. nih.gov In the context of Parkinson's disease, piperine (B192125), a naturally occurring piperidine alkaloid, has demonstrated neuroprotective effects in a mouse model by exerting antioxidant, anti-apoptotic, and anti-inflammatory actions, thereby protecting dopaminergic neurons. nih.gov These findings suggest that 4-[Bis(4-ethoxyphenyl)methyl]piperidine could be a candidate for screening against key enzymatic targets and pathological pathways in neurodegenerative disorders.
Table 1: Preclinical Findings for Piperidine Derivatives in Neurodegenerative Disease Models
| Compound/Derivative Class | Model/Target | Key Findings |
|---|---|---|
| 1-[Bis(4-fluorophenyl)-methyl]piperazine derivatives | Acetylcholinesterase (AChE) | Demonstrated good inhibitory activity against AChE. nih.gov |
| Piperine | MPTP-induced Parkinson's mouse model | Exerted protective effects on dopaminergic neurons through antioxidant, anti-apoptotic, and anti-inflammatory mechanisms. nih.gov |
Investigations in Cancer Biology (e.g., In Vitro Cytotoxicity, Apoptosis Induction)
The piperidine scaffold is present in many compounds investigated for anticancer activity. Research has shown that various derivatives can induce cytotoxicity and apoptosis in a range of cancer cell lines. For example, a series of 3,5-bis(benzylidene)piperidin-4-ones and their N-acyl analogs displayed selective toxicity for malignant cells over normal cells, with some compounds showing submicromolar CC₅₀ values against cancer cell lines like HSC-2, HSC-4, and HL-60. nih.gov
Another study on 4-ethoxycarbonylmethyl-1-(piperidin-4-ylcarbonyl)-thiosemicarbazide hydrochloride found that it decreased the viability of both MCF-7 (estrogen receptor-positive) and MDA-MB-231 (estrogen receptor-negative) breast cancer cells, with IC₅₀ values of 146 µM and 132 µM, respectively. nih.gov This compound was identified as a potent topoisomerase II inhibitor. nih.gov Additionally, certain bispidine derivatives, which contain a 3,7-diazabicyclo[3.3.1]nonane (a bicyclic piperidine) core, have been shown to induce apoptosis in HepG2 cancer cells, with their cytotoxic effect enhanced by the presence of polyamines. nih.gov These examples highlight the potential for this compound to be investigated as a cytotoxic agent against various cancer cell lines.
Table 2: In Vitro Cytotoxicity of Various Piperidine Derivatives
| Compound/Derivative Class | Cell Line(s) | Cytotoxic Activity (IC₅₀/CC₅₀) |
|---|---|---|
| 1-Acryloyl-3,5-bis(benzylidene)piperidin-4-ones | HSC-2, HSC-4, HL-60 | Mainly submicromolar CC₅₀ values. nih.gov |
| 4-Ethoxycarbonylmethyl-1-(piperidin-4-ylcarbonyl)-thiosemicarbazide | MCF-7, MDA-MB-231 | IC₅₀ = 146 µM (MCF-7), 132 µM (MDA-MB-231). nih.gov |
Research into Metabolic Disorders (e.g., Diabetes)
Piperidine and its related heterocycle, piperazine (B1678402), are integral components of several antidiabetic agents. Their derivatives have been explored as inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4), a key target in the management of type II diabetes. researchgate.net In vitro studies of sulfonyl piperazine derivatives showed DPP-4 inhibitory activity, and subsequent in vivo testing of 1,4-bis(4-fluorophenylsulfonyl)piperazine in streptozotocin-induced diabetic mice resulted in a significant decrease in blood glucose levels. nih.gov
Other piperidine derivatives have been shown to inhibit α-amylase. A novel derivative, 4-methyl-1-({2,3,5,6-tetramethyl-4-[(4-methylpiperidinyl)methyl]phenyl}methyl)piperidine, exhibited a potent in vitro α-amylase inhibitory activity of 97.30%, substantially higher than the 61.66% inhibition shown by acarbose, a known α-amylase inhibitor. nih.gov Given these precedents, this compound warrants investigation for its potential effects on key targets in metabolic pathways, such as DPP-4 and α-amylase.
Table 3: Antidiabetic Potential of Piperidine/Piperazine Derivatives
| Compound/Derivative Class | Target/Model | Key Findings |
|---|---|---|
| 1,4-Bis(4-fluorophenylsulfonyl)piperazine | DPP-4 / Diabetic mice | Showed in vitro DPP-4 inhibition and significantly decreased blood glucose levels in vivo. nih.gov |
| Piperazine sulphonamide derivative 8h | DPP-4 / Diabetic rats | Showed 27.32% DPP-4 inhibition in vitro and reduced serum glucose levels in vivo. researchgate.net |
Antimicrobial and Antifungal Research
The piperidine ring is a common feature in compounds screened for antimicrobial properties. Numerous studies have detailed the synthesis and evaluation of piperidine derivatives against various bacterial and fungal pathogens. For instance, a study of six novel piperidine derivatives found that one compound, in particular, exhibited the strongest inhibitory activity against seven tested bacteria, including B. cereus, E. coli, and S. aureus. researchgate.net However, the same set of compounds showed limited to no activity against several fungal species. researchgate.net
In another study, newly synthesized piperidine derivatives were tested against Staphylococcus aureus (gram-positive) and Escherichia coli (gram-negative). One compound, (E)-methyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)-acrylate, displayed excellent antibacterial activity compared to standard drugs. biointerfaceresearch.com Similarly, piperazine derivatives bearing N,N′-bis(1,3,4-thiadiazole) moieties have shown significant antibacterial activity, particularly against gram-negative strains like E. coli. mdpi.com This body of research supports the screening of this compound for potential antibacterial and antifungal properties.
Table 4: Antimicrobial Activity of Selected Piperidine/Piperazine Derivatives
| Compound/Derivative Class | Target Organism(s) | Key Findings |
|---|---|---|
| Methyl 2,6-bis(4-cyanophenyl)-1-p-tolyl-4-(p-tolylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate | B. subtilus, B. cereus, E. coli, S. aureus | Exhibited the strongest inhibitory activity among the tested derivatives. researchgate.net |
| (E)-methyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)-acrylate | S. aureus, E. coli | Showed excellent antibacterial activity. biointerfaceresearch.com |
Anti-inflammatory and Analgesic Research
Derivatives of piperidine and piperazine are attractive candidates for the development of new analgesic and anti-inflammatory drugs. A study of synthetic quaternary salts of alkyl piperidine derivatives demonstrated varying degrees of analgesic activity in the tail immersion test, with some compounds showing more potent and longer-lasting effects than the standard drug pethidine. pjps.pk
Similarly, new phencyclidine derivatives containing a piperidinol structure have been synthesized and studied for their analgesic effects. One such compound, 1-[1-(4-methylphenyl) (cyclohexyl)] 4-piperidinol, produced more pronounced analgesic effects in a model of acute thermal pain compared to phencyclidine itself. nih.gov These findings suggest a clear rationale for evaluating this compound in preclinical models of pain and inflammation to determine its potential efficacy.
Table 5: Analgesic Activity of Piperidine Derivatives in Preclinical Models
| Compound/Derivative Class | Animal Model | Key Findings |
|---|---|---|
| Quaternary salts of alkyl piperidine | Tail immersion test (mice) | Showed varying degrees of analgesic activity, with some compounds being more potent than pethidine. pjps.pk |
| 1-[1-(4-Methylphenyl) (cyclohexyl)] 4-piperidinol | Tail immersion test (rats) | Produced more significant analgesic effects compared to phencyclidine. nih.gov |
Research into Psychostimulant Use Disorders and Dopamine (B1211576) Modulation
The dopamine transporter (DAT) is a primary target for psychostimulants like cocaine and is a key focus for developing medications for psychostimulant use disorders. nih.gov A class of "atypical" DAT inhibitors, which bind to the transporter with high affinity but have low abuse potential, has shown therapeutic promise. nih.gov Research into compounds structurally related to this compound, such as 1-(4-(2-((bis(4-fluorophenyl)methyl)sulfinyl)ethyl)-piperazin-1-yl)-propan-2-ol, has shown effectiveness in reducing the reinforcing effects of cocaine and methamphetamine in preclinical models. nih.gov
Structure-activity relationship studies have explored replacing the piperazine ring in these atypical DAT inhibitors with a piperidine ring. This modification was well-tolerated for DAT binding and, in some cases, improved metabolic stability. nih.gov Specifically, a series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl-1-benzylpiperidines identified several analogues with high affinity for DAT and significant selectivity over serotonin (B10506) and norepinephrine (B1679862) transporters. researchgate.net This line of research strongly supports the investigation of this compound for its binding affinity and functional activity at DAT as a potential atypical inhibitor.
Table 6: Dopamine Transporter (DAT) Binding of Related Piperidine Analogues
| Compound/Derivative Class | Target | Key Findings |
|---|---|---|
| 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl piperidine analogues | DAT | Replacement of piperazine with piperidine was well tolerated for DAT binding (Kᵢ range = 3–382 nM) and improved metabolic stability. nih.gov |
Anticonvulsant and Antidepressant Research
The piperidine moiety is a constituent of several drugs affecting the central nervous system, and its derivatives are frequently explored for antidepressant and anticonvulsant properties. anadolu.edu.tr In one study, novel piperidine derivatives were found to reduce the immobility time of mice in tail suspension and forced swimming tests, indicating antidepressant-like effects that appear to be mediated by monoaminergic and opioidergic systems. anadolu.edu.tr Other research on 3-[(2-ethoxyphenoxy)methyl]piperidine (B1352136) derivatives also demonstrated antidepressant activity comparable to the drug viloxazine, along with some anticonvulsant activity. nih.gov
For anticonvulsant potential, derivatives of 2-piperidinecarboxylic acid and 3-piperidinecarboxylic acid have been shown to block maximal electroshock (MES)-induced seizures in mice. nih.gov The natural alkaloid piperine has also been studied extensively, where it delayed the onset of tonic-clonic convulsions in various chemoconvulsant models, with its mechanism potentially involving the modulation of Na⁺ channels. nih.govmq.edu.au This research provides a strong foundation for assessing the potential of this compound in models of depression and epilepsy.
Table 7: Antidepressant and Anticonvulsant Activity of Piperidine Derivatives
| Compound/Derivative Class | Model/Test | Potential Application | Key Findings |
|---|---|---|---|
| Novel chalcone-piperidine derivatives | Tail suspension test (mice) | Antidepressant | Reduced immobility time, suggesting antidepressant-like effects. anadolu.edu.tr |
| 3-[(2-Ethoxyphenoxy)methyl]piperidine derivatives | Reserpine interaction test (mice) | Antidepressant | Showed biological activity comparable to the antidepressant drug viloxazine. nih.gov |
| 2-Piperidinecarboxylic acid derivatives | Maximal electroshock (MES) test (mice) | Anticonvulsant | Demonstrated ability to block MES-induced seizures. nih.gov |
Antiparasitic Research (e.g., against Trypanosoma cruzi)
There is no available research data from in vitro or computational studies assessing the efficacy of this compound against Trypanosoma cruzi, the parasite responsible for Chagas disease. The potential for this compound as a trypanocidal agent has not been investigated.
Evaluation of Antioxidant Properties
There are no studies in the scientific literature that have evaluated the antioxidant capabilities of this compound. Research into its potential to act as a free radical scavenger or to inhibit oxidative stress through common assays (such as DPPH, ABTS, or FRAP) has not been published.
Q & A
Q. What are the standard synthetic routes for 4-[Bis(4-ethoxyphenyl)methyl]piperidine, and how can reaction conditions be optimized?
The compound is typically synthesized via nucleophilic substitution or Friedel-Crafts alkylation. A common approach involves reacting piperidine derivatives with 4-ethoxyphenyl precursors under basic conditions (e.g., using triethylamine as a base). Optimization includes controlling stoichiometry, temperature (e.g., 0–5°C for exothermic steps), and solvent polarity to minimize byproducts. Purification often employs column chromatography with silica gel or recrystallization from ethanol/water mixtures .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy : Confirm substitution patterns on the piperidine ring and ethoxyphenyl groups (¹H and ¹³C).
- Mass spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.
- HPLC : Assess purity (>98% threshold for pharmacological studies) using reverse-phase C18 columns and UV detection .
Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?
Conduct accelerated stability studies:
Q. What in vitro assays are recommended for preliminary pharmacological screening?
Prioritize assays aligned with structural analogs:
- Receptor binding : Radioligand displacement assays for CNS targets (e.g., σ receptors, serotonin transporters).
- Enzyme inhibition : Test against acetylcholinesterase or monoamine oxidases at 1–100 μM concentrations .
Advanced Research Questions
Q. How does stereochemistry at the piperidine ring affect bioactivity, and how can enantiomeric purity be ensured?
Chiral centers in piperidine derivatives often influence receptor binding affinity. Use chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry to resolve enantiomers. Comparative bioassays (e.g., IC₅₀ values for R vs. S configurations) can quantify stereoelectronic effects .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for analogs?
Discrepancies in SAR may arise from conformational flexibility or off-target interactions. Mitigate via:
Q. How can computational modeling predict metabolic pathways and potential toxicity?
Use software like Schrödinger’s ADMET Predictor or SwissADME to:
Q. What experimental designs validate degradation pathways under oxidative stress?
Perform forced degradation studies:
- Oxidative conditions : Treat with H₂O₂ (3% v/v) or AIBN (azobisisobutyronitrile) at 40°C.
- LC-MS/MS : Identify degradation products (e.g., ethoxy group hydroxylation or piperidine ring cleavage) .
Q. How can in vivo pharmacokinetic (PK) studies be optimized for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
